
1-Phenyl-4-(5-phenyl-1,2-oxazol-3-yl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-4-(5-phenyl-1,2-oxazol-3-yl)piperazine is a complex organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a piperazine ring substituted with a phenyl group and an oxazole ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-4-(5-phenyl-1,2-oxazol-3-yl)piperazine typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of an α-haloketone with an amide in the presence of a base.
Substitution on the Piperazine Ring: The piperazine ring is then substituted with the phenyl group and the oxazole ring. This can be achieved through nucleophilic substitution reactions where the piperazine ring acts as a nucleophile.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used in industrial synthesis include bases like sodium hydroxide and solvents like dimethylformamide.
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-4-(5-phenyl-1,2-oxazol-3-yl)piperazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen functionalities, while reduction may produce simpler amine derivatives.
Scientific Research Applications
1-Phenyl-4-(5-phenyl-1,2-oxazol-3-yl)piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of 1-Phenyl-4-(5-phenyl-1,2-oxazol-3-yl)piperazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(5-phenyl-2-oxazolyl)benzene: Another oxazole derivative with similar structural features.
Phenylpiperazine: A simpler compound with a piperazine ring substituted with a phenyl group.
Oxazole: The parent compound of the oxazole ring present in 1-Phenyl-4-(5-phenyl-1,2-oxazol-3-yl)piperazine.
Uniqueness
This compound is unique due to the combination of the piperazine ring and the oxazole ring, which imparts specific chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable subject of study in various research fields.
Properties
CAS No. |
91076-79-8 |
|---|---|
Molecular Formula |
C19H19N3O |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
5-phenyl-3-(4-phenylpiperazin-1-yl)-1,2-oxazole |
InChI |
InChI=1S/C19H19N3O/c1-3-7-16(8-4-1)18-15-19(20-23-18)22-13-11-21(12-14-22)17-9-5-2-6-10-17/h1-10,15H,11-14H2 |
InChI Key |
UGSAVOIPRUAVPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NOC(=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


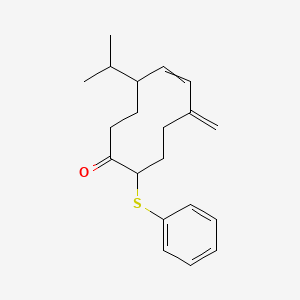
![5,7-Diethyl-3-oxo-3lambda~5~-pyrimido[5,4-d][1,2,3]triazine-6,8(5H,7H)-dione](/img/structure/B14359364.png)
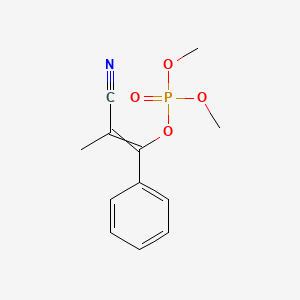
![1-(phenylsulfanyl)-7-[(phenylsulfanyl)methyl]-2,3-dihydro-1H-pyrrolizine](/img/structure/B14359377.png)
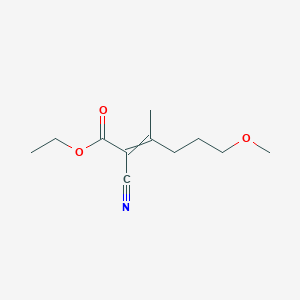
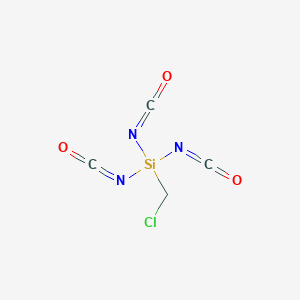
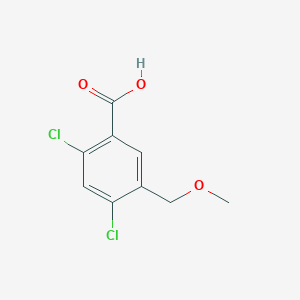
![1-[(2-Chloroprop-2-EN-1-YL)oxy]butane](/img/structure/B14359410.png)
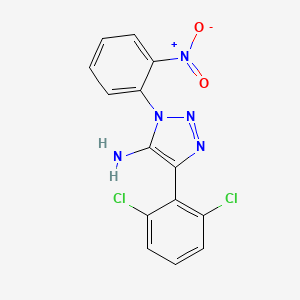
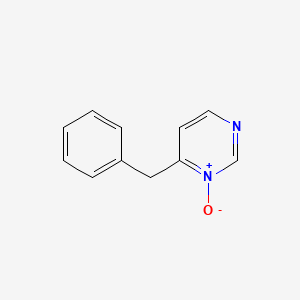
![N-[1-(1H-Imidazol-1-yl)-1-oxopropan-2-yl]-3,5-dinitrobenzamide](/img/structure/B14359428.png)
![2-{[(4-Chlorophenyl)methyl]sulfanyl}-5-methylpyrimidin-4(3H)-one](/img/structure/B14359440.png)
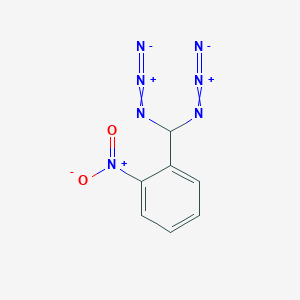
![Ethyl [2-(hydrazinecarbonyl)-1-benzofuran-3-yl]carbamate](/img/structure/B14359454.png)
